Fmoc-Asp(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of peptaibols, as well as adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1).
(S)-configuration: This indicates a specific spatial arrangement of the molecule, which can be important for biological activity.
tert-Butyl group: This is a bulky protecting group that can be used to mask a carboxylic acid functionality.
2,5-dioxopyrrolidin-1-yl (Succinimide): This is a succinimide group, a common functional group used in bioconjugation reactions to link biomolecules together.
((((9H-fluoren-9-yl)methoxy)carbonyl)amino): This part of the molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, another protecting group for carboxylic acids, often used in solid-phase peptide synthesis.
Given these functional groups, (S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate could potentially be involved in research related to:
Peptide synthesis: Due to the presence of Fmoc, it might be a precursor for the synthesis of peptides using solid-phase synthesis techniques ()
Bioconjugation: The succinimide group suggests it could be a linker molecule for attaching biomolecules (like antibodies or drugs) to other molecules ()
Central Succinate Core: The core structure is a succinate moiety, a four-carbon dicarboxylic acid.
(S) Stereochemistry: The presence of "(S)" indicates a specific configuration around one of the central carbon atoms in the succinate core.
2,5-Dioxopyrrolidin-1-yl Group: This group, attached to one of the succinate carboxylates, is a succinimide ring. Succinimides are known for their reactivity and participation in various chemical reactions [].
tert-Butyl Group: A bulky tert-butyl group (C(CH3)3) is attached to the other succinate carbon. This group can affect the molecule's solubility and reactivity.
Fluorenylmethoxycarbonyl (Fmoc) Group: The molecule contains an Fmoc group, recognizable by the presence of a fluorenyl (derived from fluorene) moiety linked to a methoxycarbonyl (CH3OCO) group. Fmoc is a common protecting group in organic synthesis, especially for amines.
Chemical Reactions Analysis
Fmoc Cleavage: The Fmoc group can be cleaved under specific conditions (e.g., basic or acidic media) to reveal a free amine group, potentially useful in peptide synthesis.
Succinimide Ring Opening: The succinimide ring can react with nucleophiles to form new carbon-nitrogen bonds. The nature of the nucleophile and reaction conditions will determine the product [].
Physical And Chemical Properties Analysis
The presence of the tert-butyl group and the Fmoc moiety suggests the molecule might be less soluble in water compared to a molecule without these groups.
The succinimide ring and the carboxylic acid groups could contribute to some degree of solubility in polar organic solvents.
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